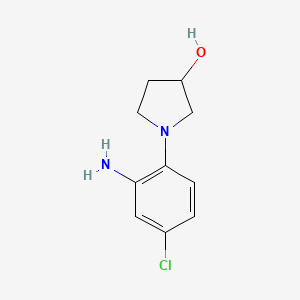

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol

CAS No.: 1220037-87-5

Cat. No.: VC2925849

Molecular Formula: C10H13ClN2O

Molecular Weight: 212.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220037-87-5 |

|---|---|

| Molecular Formula | C10H13ClN2O |

| Molecular Weight | 212.67 g/mol |

| IUPAC Name | 1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol |

| Standard InChI | InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 |

| Standard InChI Key | QNNVZKXADLERMM-UHFFFAOYSA-N |

| SMILES | C1CN(CC1O)C2=C(C=C(C=C2)Cl)N |

| Canonical SMILES | C1CN(CC1O)C2=C(C=C(C=C2)Cl)N |

Introduction

1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol is a synthetic organic compound with a molecular formula of C10H13ClN2O and a molar mass of 212.68 g/mol . This compound belongs to the class of pyrrolidines, which are five-membered heterocyclic rings containing nitrogen. The presence of an amino group and a chloro substituent on the phenyl ring, along with a hydroxyl group on the pyrrolidine ring, makes this compound interesting for various chemical and biological applications.

Biological Activity

While specific biological activity data for 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol is limited, compounds with similar structures have shown potential in various biological applications. For example, pyrrolidine derivatives have been explored for their antioxidant, anticancer, and antiviral properties . The presence of an amino group and a chloro substituent on the phenyl ring could potentially influence its interaction with biological targets, such as enzymes or receptors.

Potential Applications

Given its structural features, 1-(2-Amino-4-chlorophenyl)pyrrolidin-3-ol could be a candidate for further modification to enhance its biological activity. Potential applications might include:

-

Pharmaceuticals: As a precursor or intermediate in the synthesis of drugs targeting specific biological pathways.

-

Biological Research: As a tool compound to study interactions with proteins or other biological molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume